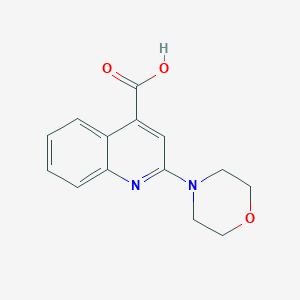

2-Morpholin-4-yl-chinolin-4-carbonsäure

Übersicht

Beschreibung

2-Morpholin-4-yl-quinoline-4-carboxylic acid is a chemical compound with the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The presence of these functional groups makes 2-Morpholin-4-yl-quinoline-4-carboxylic acid an interesting compound for various scientific research applications.

Wissenschaftliche Forschungsanwendungen

2-Morpholin-4-yl-quinoline-4-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives, which have applications in materials science and catalysis.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.

Wirkmechanismus

Target of Action

“2-Morpholin-4-yl-quinoline-4-carboxylic acid” is a quinoline derivative. Quinoline derivatives are known to have a wide range of biological activities and are often used as pharmaceuticals . They can interact with various biological targets, depending on their specific structure and functional groups.

Mode of Action

The mode of action of “2-Morpholin-4-yl-quinoline-4-carboxylic acid” would depend on its specific target. For example, some quinoline derivatives are known to inhibit certain enzymes, while others might interact with cell receptors or DNA .

Biochemical Pathways

The affected biochemical pathways would also depend on the specific target of “2-Morpholin-4-yl-quinoline-4-carboxylic acid”. Quinoline derivatives can be involved in a variety of biochemical pathways, depending on their biological activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-Morpholin-4-yl-quinoline-4-carboxylic acid” would depend on its specific chemical structure. Factors such as solubility, stability, and molecular size can influence its bioavailability .

Result of Action

The molecular and cellular effects of “2-Morpholin-4-yl-quinoline-4-carboxylic acid” would depend on its mode of action and the specific biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of "2-Morpholin-4-yl-quinoline-4-carboxylic acid" .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of pyruvic acid with substituted aniline and benzaldehyde in the presence of rare-earth metal catalysts in water under reflux conditions . Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . These methods avoid the use of hazardous acids or bases and harsh reaction conditions, making them environmentally friendly.

Industrial Production Methods

Industrial production methods for 2-Morpholin-4-yl-quinoline-4-carboxylic acid typically involve large-scale synthesis using similar reaction conditions as described above. The use of rare-earth metal catalysts and molecular iodine ensures high yields and purity of the final product. Additionally, the use of solvent-free conditions and environmentally benign catalysts makes the industrial production process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

2-Morpholin-4-yl-quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, rare-earth metal catalysts, and various solvents such as ethanol and tetrahydrofuran . Reaction conditions typically involve refluxing the reaction mixture at elevated temperatures to ensure complete conversion of reactants to products.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as pyrazoloquinolines and other substituted quinoline compounds . These products have diverse applications in scientific research and industry.

Vergleich Mit ähnlichen Verbindungen

2-Morpholin-4-yl-quinoline-4-carboxylic acid can be compared with other similar compounds, such as:

2-Phenylquinoline-4-carboxylic acid: This compound has similar structural features but differs in its phenyl substitution, leading to different biological activities.

Pyrazoloquinolines: These compounds are formed through the cyclization of quinoline derivatives and have distinct pharmacological properties.

N-(7-chloroquinolin-4-yl) piperazine-1-carbothioamide: This compound is a hybrid conjugate with significant antimalarial activity.

The uniqueness of 2-Morpholin-4-yl-quinoline-4-carboxylic acid lies in its morpholine ring, which imparts specific chemical and biological properties that are not observed in other quinoline derivatives.

Eigenschaften

IUPAC Name |

2-morpholin-4-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c17-14(18)11-9-13(16-5-7-19-8-6-16)15-12-4-2-1-3-10(11)12/h1-4,9H,5-8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKAHOLXYICUEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331172 | |

| Record name | 2-morpholin-4-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204299 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

449764-66-3 | |

| Record name | 2-morpholin-4-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2593642.png)

![[6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid](/img/structure/B2593648.png)

![Methyl 4-[4-(4-methoxybenzoyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2593650.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2593652.png)